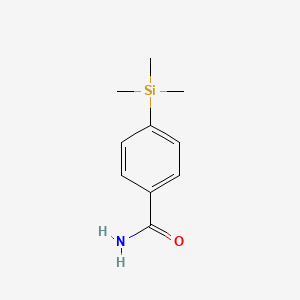

4-(Trimethylsilyl)benzamide

Description

Significance of Organosilicon Compounds in Synthetic Methodologies

Organosilicon compounds have become indispensable tools in organic synthesis due to their unique properties and versatile reactivity. evitachem.comnih.govnlc-bnc.ca The silicon-carbon bond is notably stable, yet it can be selectively cleaved under specific conditions, making organosilanes excellent intermediates. nlc-bnc.ca They are frequently employed as protecting groups, activating groups, and as precursors to a variety of functional groups. evitachem.comnlc-bnc.ca The diverse applications of organosilicon compounds stem from their stability, low toxicity compared to other organometallic reagents, and the unique electronic and steric properties they impart to molecules. evitachem.com

Amide Functional Group Chemistry and Transformations

The amide functional group is a fundamental component of many biologically active molecules, including peptides and pharmaceuticals, as well as a key building block in organic synthesis. iosrjournals.orgnih.gov While amides are relatively stable and less reactive than other carboxylic acid derivatives due to resonance stabilization, they can undergo a variety of transformations. iosrjournals.org These include hydrolysis to carboxylic acids and amines, reduction to amines, and conversion to nitriles. mdpi.com The amide bond can be formed through various methods, such as the reaction of a carboxylic acid with an amine, often facilitated by coupling agents, or the reaction of an acyl chloride with an amine. alfa-chemical.com

Overview of Directed Ortho-Metalation (DoM) and Ortho-Borylation Strategies

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.govnih.gov In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to a strong base, typically an organolithium reagent, facilitating the deprotonation of a nearby ortho-position. nih.govresearchgate.net This generates a highly reactive ortho-lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of substituents. nih.gov

Similarly, ortho-borylation is a valuable method for introducing a boron-containing group at the ortho-position of a functionalized arene. uwindsor.canih.gov This is often achieved using transition metal catalysts, such as iridium or rhodium complexes, which can be directed by a functional group on the substrate to selectively activate a specific C-H bond. nih.govrsc.org The resulting arylboronic esters are versatile intermediates that can participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. uwindsor.ca

Role of Silyl (B83357) Groups as Directing Groups and Protecting Groups

Silyl groups, particularly the trimethylsilyl (B98337) (TMS) group, play a dual role in organic synthesis, serving as both protecting groups and directing groups. nist.govfigshare.com Their utility is a consequence of their unique electronic and steric properties.

The trimethylsilyl (TMS) group is a widely used protecting group for various functional groups, most notably alcohols. chembk.comwho.int It is readily introduced by reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. chembk.com The resulting trimethylsilyl ether is stable under many reaction conditions but can be easily and selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. chembk.com This orthogonality makes the TMS group a valuable tool in multistep synthesis.

The steric bulk of silyl groups can significantly influence the stereochemical outcome of a reaction. nist.govspectrabase.com By physically blocking one face of a molecule, a bulky silyl group can direct an incoming reagent to the opposite, less hindered face, thereby controlling the stereoselectivity. nist.gov Electronically, silicon is more electropositive than carbon, which can influence the reactivity of adjacent functional groups. nih.gov This electronic effect, combined with steric hindrance, can be harnessed to control regioselectivity in reactions like DoM and other C-H functionalization processes. spectrabase.commobt3ath.com

Trimethylsilyl (TMS) Group as a Protecting Group

Contextualization of 4-(Trimethylsilyl)benzamide within Silyl-Amide Chemistry

Furthermore, the presence of the amide group, a known directing group in DoM, and the trimethylsilyl group on the same aromatic ring sets the stage for potential regioselective functionalization. The interplay between the directing ability of the amide and the electronic effects of the para-silyl group could lead to interesting and useful reactivity patterns. The following sections will delve into the specific (though often inferred from related structures due to limited direct data) properties and reactivity of this compound.

Structure

3D Structure

Properties

CAS No. |

17876-70-9 |

|---|---|

Molecular Formula |

C10H15NOSi |

Molecular Weight |

193.32 g/mol |

IUPAC Name |

4-trimethylsilylbenzamide |

InChI |

InChI=1S/C10H15NOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H2,11,12) |

InChI Key |

RATBOQAQUXUZJS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Trimethylsilyl Benzamide

Reactions Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a bulky and chemically distinct substituent on the benzene (B151609) ring. wikipedia.org Its presence influences the electronic properties of the ring and provides a site for specific chemical reactions, often involving the cleavage of the carbon-silicon (C-Si) bond.

Desilylation is the removal of the silyl (B83357) group, most commonly through a process called protodesilylation, where it is replaced by a proton. This reaction can be initiated under various mild conditions. nih.govthieme-connect.com The C-Si bond in aryltrimethylsilanes can be cleaved by treatment with acids, bases, or sources of fluoride (B91410) ions. wikipedia.orgnih.gov For instance, fluoride ions, often supplied by reagents like tetrabutylammonium (B224687) fluoride (TBAF), readily effect the cleavage of TMS groups. wikipedia.org Similarly, acids such as hydrofluoric acid (HF) or fluorosilicic acid (H₂SiF₆) are effective for deprotection. wikipedia.org In some cases, desilylation has been observed simply upon standing in deuterochloroform overnight or during storage. orgsyn.org More specialized methods include the use of catalytic amounts of silver nitrate (B79036) (AgNO₃) or nitric acid (HNO₃) in aqueous acetone (B3395972) for the protiodesilylation of certain organosilicon compounds. organic-chemistry.orgresearchgate.net

| Reagent/Catalyst | Typical Conditions | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | wikipedia.org |

| Hydrofluoric acid (HF) | - | wikipedia.org |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | nih.gov |

| Silver nitrate (AgNO₃) | Aqueous Acetone | organic-chemistry.org |

| Cesium fluoride (CsF) | Acetonitrile (B52724) | orgsyn.org |

The C-Si bond is not only cleavable by protons but can also be targeted for substitution reactions, where the TMS group is replaced by another functional group in a process known as ipso-substitution. Research on related silylated aromatic compounds has shown that the silyl group can be cleanly displaced by acyl groups under Friedel-Crafts acylation conditions. For example, 1-acetyl-4-(trimethylsilyl)indole reacts with various acyl chlorides to yield the C-4 substituted product, demonstrating a clean ipso substitution. researchgate.net

Beyond substitution, the C-Si bond can participate in more complex transformations. Nickel-catalyzed cross-electrophile coupling reactions can activate the C-Si bond in chlorosilanes for coupling with other electrophiles. researchgate.net There is also emerging research into the enzymatic cleavage of silicon-carbon bonds, which has been demonstrated for volatile methylsiloxanes using engineered cytochrome P450 enzymes. nih.gov Furthermore, certain rare-earth metal complexes have been shown to promote the cleavage of methyl-silicon bonds in silylamides. nih.gov These advanced methods highlight the synthetic potential embedded in the C-Si bond, allowing it to serve as a handle for further molecular elaboration. researchgate.net

In electrophilic aromatic substitution (EAS) reactions, the trimethylsilyl group can act as a directing group and, more importantly, as an excellent leaving group in ipso-substitutions. The TMS group often exhibits higher reactivity toward electrophiles than a hydrogen atom on the aromatic ring. researchgate.net This facilitates electrophilic attack at the carbon atom to which the silicon is attached.

Studies on silylated indoles have shown that electrophilic attack can be precisely controlled. While 4-(trimethylsilyl)indole reacts with electrophiles at the C-3 position, activating the indole (B1671886) nitrogen via acetylation redirects the electrophilic attack. The resulting 1-acetyl-4-(trimethylsilyl)indole undergoes clean ipso-substitution at the C-4 position when treated with electrophiles like acetyl chloride. researchgate.net This ipso-directive effect of the TMS group is a powerful tool in organic synthesis for installing functional groups at specific positions on an aromatic ring that might otherwise be difficult to access.

Substitutions and Cleavage of the Si-C bond

Reactions Involving the Amide Moiety

The benzamide (B126) portion of the molecule undergoes reactions characteristic of amides, primarily centered on the electrophilic nature of the carbonyl carbon.

Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is fundamental for synthesizing new amide derivatives from existing ones. nih.gov While amides are generally stable, this transformation can be facilitated using various catalysts and promoters. Both acid and base catalysis can be employed. For instance, the reaction between benzamide and aniline (B41778) to produce benzanilide (B160483) sees significantly improved yields when catalyzed by aniline hydrochloride. tandfonline.com

Modern methods have expanded the scope of transamidation. Imidazolium chloride has been reported as an effective catalyst for the transamidation of primary amines. mdpi.com Transition-metal catalysis, such as nickel-catalyzed reductive transamidation with nitroarenes, provides another route. acs.org Metal-free approaches are also common, using promoters like ammonium (B1175870) iodide or relying on base-mediated pathways. nih.gov However, the reactivity in transamidation can be sensitive to substituents on the benzamide, which can sometimes lead to lower yields. nih.gov

| Catalyst/Promoter | Amine Source | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Aniline Hydrochloride | Aniline | 184°C, 7 hr | Acid catalysis increases yield from 61% to 91%. | tandfonline.com |

| Imidazolium Chloride | Aromatic/Aliphatic Amines | 150°C | Effective promoter for various primary amines. | mdpi.com |

| Nickel / TMSI | Nitroarenes | 130°C | Enables reductive transamidation using nitroarenes as the amine source. | acs.org |

| Ammonium Iodide (NH₄I) | Aromatic/Aliphatic Amines | - | Acts as an efficient promoter in a metal-free system. | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Alkyl Amines | Room Temperature | Effective base for transamidation of N-Boc activated amides. | nih.gov |

Beyond transamidation, benzamides can react with a variety of other nucleophiles. A notable example is the reaction with potent carbon nucleophiles like organolithium reagents. When tertiary benzamides are treated with lithium diisopropylamide (LDA) in the presence of methyl sulfides, the reaction proceeds through ortho-lithiation of the benzamide, which then facilitates deprotonation of the sulfide. nih.gov The resulting carbanion attacks the amide's carbonyl carbon in a nucleophilic acyl substitution reaction, ultimately yielding an α-sulfenylated ketone. nih.gov This transformation showcases how the amide group can be converted into a ketone, expanding the synthetic utility of the benzamide functional group. nih.govrsc.org

Cyclization Reactions

The benzamide moiety, in conjunction with a silyl group, can participate in synthetically valuable cyclization reactions. A notable example is the synthesis of 2-aryl-4-iodoquinazolines, which can be achieved through a synergistically induced cyclization of N-(2-cyanophenyl)benzamides using titanium tetraiodide (TiI₄) and trimethylsilyl iodide (TMSI). acs.orgacs.org This reaction proceeds in moderate to high yields, and a significant synergetic effect between the titanium and silicon reagents is observed to promote the transformation. acs.orgacs.org

The process was optimized, and it was found that using 2.00 equivalents of TiI₄ and 3.50 equivalents of TMSI gave the desired 2-aryl-4-iodoquinazoline product in 85% yield. acs.org The reaction tolerates various substituents on the benzamide ring, including both electron-withdrawing groups like fluorine and bromine, and different substitution patterns such as chloro groups at the 2-, 3-, or 3,5-positions. acs.org The methodology has been applied to the formal synthesis of a potent analgesic agent. acs.orgacs.org

Table 1: Titanium/Silyl Iodide Induced Cyclization of N-(2-Cyanophenyl)benzamides (6) to 2-Aryl-4-iodoquinazolines (7) acs.org

| Entry | Substrate (R¹) | Substrate (R²) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | 4-F | 7b | 78 |

| 2 | H | 4-Br | 7c | 67 |

| 3 | H | H | 7d | 63 |

| 4 | H | 2-Cl | 7f | 59 |

| 5 | H | 3-Cl | 7g | 61 |

| 6 | H | 3,5-Cl₂ | 7h | 69 |

| 7 | Cl | 4-Cl | 7i | 80 |

| 8 | Cl | H | 7j | 71 |

Directed C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis. acs.org The amide functional group, including the benzamide structure, is a well-established directing group, capable of guiding transition metals to specific C-H bonds to achieve regioselective transformations. nih.govacs.org This approach often utilizes palladium, rhodium, or ruthenium catalysts to functionalize C-H bonds proximal to the directing group. nih.gov

The silyl group plays a crucial role in directing C-H borylation reactions, particularly for achieving ortho-selectivity. jku.at A key strategy involves the iridium-catalyzed ortho-borylation of arenes where a hydrosilyl group is attached to a heteroatom (like nitrogen in an amide) on the aromatic ring. nih.govacs.org This approach, pioneered by Hartwig and Boebel, requires the conversion of N-H bonds in amides to N-SiR₂H moieties. nih.govacs.org The Si-H bond then undergoes a formal σ-bond metathesis with an Ir–Bpin species, generating an Ir-Si bound intermediate that directs the functionalization specifically to the C-H bond at the ortho position. nih.govacs.org

Nickel catalysts have also been employed for silyl-directed ortho-C-H borylation of substituted arenes. researchgate.net This method provides access to ortho-borylated benzylic hydrosilanes, which are versatile building blocks for synthesizing silicon-containing heterocycles. researchgate.net The proposed mechanism for the nickel-catalyzed reaction may involve an unusual Ni(II)/Ni(IV) catalytic cycle. researchgate.net Iridium catalysts supported by bidentate silyl ligands containing phosphorus or nitrogen donors have also proven effective for the ortho-borylation of a wide range of substituted aromatics, including Weinreb amides. acs.org

While many directing group strategies favor ortho-functionalization, methods for achieving para-selectivity are also of significant interest. A notable development is the chromium-catalyzed, para-selective alkylation of benzamide derivatives. nih.govdntb.gov.uarepec.org This reaction uses a low-cost chromium(III) salt, such as CrCl₃, in combination with trimethylsilyl bromide to introduce a sterically bulky tertiary alkyl group at the para-position of the benzamide. nih.govdntb.gov.ua The reaction proceeds with high selectivity, avoiding the formation of ortho-alkylated byproducts and preventing isomerization of the tertiary alkyl group. nih.govdntb.gov.ua

The proposed mechanism involves the in-situ formation of a low-valent chromium species from the reaction of CrCl₃ with the tertiary alkylmagnesium bromide reagent. nih.govdntb.gov.ua The para-alkylation is thought to occur through a radical-type nucleophilic substitution pathway involving an imino-coordination benzimidate intermediate. nih.govdntb.gov.ua

Table 2: Cr-Catalyzed Para-Selective tert-Butylation of N-Methylbenzamide Derivatives researchgate.net

| Entry | Substituent on Benzamide | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | H | 2a | 91 |

| 2 | 4-Me | 2b | 93 |

| 3 | 4-OMe | 2c | 85 |

| 4 | 4-F | 2d | 87 |

| 5 | 4-Cl | 2e | 80 |

| 6 | 4-CF₃ | 2f | 72 |

| 7 | 3-Me | 2g | 88 |

| 8 | 3-OMe | 2h | 82 |

| 9 | 3,5-Me₂ | 2i | 85 |

Conditions: N-methylbenzamide derivative (0.2 mmol), tert-butylmagnesium bromide (0.8 mmol), CrCl₃ (0.02 mmol), TMSBr (0.6 mmol), THF (0.5 mL), rt, 24 h.

Directed ortho-metalation (DoM) is a classic and powerful method for the regioselective functionalization of aromatic compounds. nih.gov The tertiary benzamide group is a highly effective directing group for this transformation. acs.org The process typically involves treating the benzamide substrate with a strong base, such as an alkyllithium or a lithium amide, at low temperatures. nih.gov The base coordinates to the amide's carbonyl oxygen, facilitating deprotonation of the proximal ortho-C-H bond to form an ortho-lithiated species. nih.gov This nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho position. nih.gov

This deprotonative functionalization strategy provides a direct route for synthesizing ortho-substituted benzamides. For instance, the reaction of N,N-diethylbenzamide with s-butyllithium in the presence of TMEDA, followed by quenching with chlorotrimethylsilane (B32843) (TMSCl), yields N,N-diethyl-2-(trimethylsilyl)benzamide. thieme-connect.de Mechanistic studies have shown that the directed ortho-lithiation of a tertiary benzamide can also be used to promote the deprotonation of other weakly acidic C-H bonds in the reaction mixture, enabling further transformations. researchgate.net

Chromium-Catalyzed Para-Selective Alkylation of Benzamide Derivatives

Catalytic Transformations

Beyond C-H functionalization, silyl-amides are involved in various other metal-catalyzed reactions that transform the core structure or appended functional groups.

Metal-Catalyzed Reactions Involving Silyl-Amides

Metal catalysts can facilitate unique transformations of substrates containing both silyl and amide functionalities. Rhodium(II) acetate, for example, has been shown to effectively catalyze the hydrosilylation of enamides. acs.org This reaction selectively introduces a silyl group to the carbon atom adjacent to the nitrogen atom, producing N-(silylalkyl)amide derivatives in moderate to high yields. acs.org X-ray analysis of the products confirms the resulting molecular structure, showing no intramolecular interaction between the newly introduced silicon atom and the carbonyl oxygen. acs.org

The transformation of the amide group itself can also be achieved through metal-catalyzed reactions involving silicon-based reagents. The deoxygenative hydrosilylation of tertiary amides to form the corresponding amines is a key transformation that can be catalyzed by base metals like iron. mdpi.com The proposed mechanism for this reaction involves the initial hydrosilylation of the amide carbonyl group to form an O-silylated N,O-acetal intermediate, which is then further reduced. mdpi.com In a different approach, nickel catalysis has been used for the conversion of amides to carboxylic acids. nih.gov This is achieved through a one-pot, two-step process involving a nickel-catalyzed esterification with 2-(trimethylsilyl)ethanol, followed by a mild, fluoride-mediated deprotection of the resulting silyl ether. nih.gov

Transition Metal-Free Transformations

The transformation of amides without the use of transition metals is a significant area of organic synthesis, aiming for more sustainable and cost-effective methods. For 4-(trimethylsilyl)benzamide, such transformations primarily involve the direct manipulation of the amide functional group.

One fundamental transition-metal-free reaction applicable to primary amides is dehydration to form nitriles. This can be achieved using various dehydrating agents. While specific studies on this compound are not prevalent, the dehydration of benzamide itself is well-documented using reagents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). stackexchange.comrsc.org The reaction involves the elimination of a water molecule from the primary amide group.

Another important class of transition-metal-free reactions is the transformation involving strong bases. Lithium diisopropylamide (LDA) can be used to deprotonate substrates, enabling further reactions. For instance, in a synthesis of (–)-Panduratin D, a complex benzofuran (B130515) carboxamide bearing a trimethylsilyl group was treated with LDA to achieve a directed ortho-lithiation, demonstrating the compatibility of the TMS group with such strong bases. researchgate.net This type of reaction, where a strong base facilitates C-C bond formation, represents a key transition-metal-free strategy.

Transamidation, the exchange of the amino group of an amide, can also be performed under metal-free conditions. Research has shown that trimethylsilyl chloride (TMSCl) can act as an activator for the transamidation of primary amides with various amines. queensu.ca This process typically requires high temperatures but avoids the need for metal catalysts.

Below is a table summarizing a representative transition-metal-free reaction for a benzamide derivative.

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N,N-diethyl-2-hydroxy-4-methoxy-3-((trimethylsilyl)ethynyl)benzamide | LDA, THF, -78 °C | ortho-lithiated intermediate for further reaction | Not reported (intermediate) | researchgate.net |

| Benzamide | P₄O₁₀, Heat | Benzonitrile | High | stackexchange.com |

Role of Specific Catalysts and Reagents (e.g., LDA, TMSCl, TiI₄)

The reactivity of this compound is significantly influenced by specific reagents that can activate the amide bond or other parts of the molecule.

Lithium Diisopropylamide (LDA)

LDA is a strong, sterically hindered, non-nucleophilic base. rsc.org Its primary role is to deprotonate acidic protons without acting as a nucleophile itself. In the context of benzamides, LDA can facilitate several transformations:

Directed ortho-Metalation (DoM): LDA can selectively deprotonate the aromatic ring at a position ortho to the amide directing group. This is a powerful tool for functionalizing aromatic rings. Research on N,N-dialkyl benzamides shows that LDA promotes benzylic aroylation with toluenes through a DoM mechanism on the benzamide. researchgate.net

Enolate Formation: While not directly applicable to the aromatic ring of benzamide, LDA is famously used to form enolates from enolizable carbonyl compounds, a key step in many C-C bond-forming reactions. mdpi.com

Activation for Nucleophilic Acyl Substitution: In reactions of tertiary benzamides with methyl sulfides, LDA is proposed to promote the deprotonative aroylation via a directed ortho-lithiation of the benzamide. acs.org A study on the synthesis of (–)-Panduratin D utilized LDA for the ortho-lithiation of a complex silylated benzamide derivative, leading to subsequent C-C bond formation. researchgate.net

| Substrate | Reagent | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| N,N-diisopropyl benzamide & Thioanisole | LDA | α-Sulfenylated ketone synthesis | LDA promotes deprotonative aroylation via directed ortho-lithiation of the benzamide. | acs.org |

| N,N-diethyl-2-hydroxy-4-methoxy-3-((trimethylsilyl)ethynyl)benzamide | LDA | ortho-Lithiation | LDA selectively deprotonates the aromatic ring ortho to the amide, even in the presence of a TMS group. | researchgate.net |

Trimethylsilyl chloride (TMSCl)

TMSCl is a versatile reagent with multiple functions in organic synthesis. researchgate.net

Protecting Group: TMSCl is commonly used to silylate amines and alcohols, protecting them from unwanted reactions. The N-H protons of a primary amide like this compound can be silylated with TMSCl in the presence of a base like triethylamine (B128534) to form N-(trimethylsilyl)benzamide intermediates. researchgate.net This protection can be crucial for subsequent chemical manipulations.

Amide Activation: In a metal-free transamidation of primary amides, TMSCl serves as an activator. It is believed to react with the amide to form a more electrophilic intermediate, which is then susceptible to nucleophilic attack by an amine. queensu.ca

Synergistic Reagent: TMSCl is used in conjunction with other reagents to promote transformations. For example, it is used with titanium tetraiodide (TiI₄) to generate trimethylsilyl iodide (TMSI) in situ, which then participates in cyclization reactions. researchgate.net

| Substrate | Reagent(s) | Transformation | Role of TMSCl | Reference |

|---|---|---|---|---|

| Benzamide | TMSCl, Triethylamine | Silylation | Forms N-(trimethylsilyl)benzamide intermediate. | researchgate.net |

| Benzamide & Secondary Amine | TMSCl, NMP (solvent) | Transamidation | Activates the primary amide for nucleophilic attack. | queensu.ca |

Titanium(IV) iodide (TiI₄)

TiI₄ is a Lewis acid that can coordinate to carbonyl or cyano groups, thereby activating them towards nucleophilic attack.

Cyclization Reactions: A notable application of TiI₄ is in the synthesis of 2-aryl-4-iodoquinazolines from N-(2-cyanophenyl)benzamides. researchgate.net In this reaction, TiI₄ and TMSI (trimethylsilyl iodide) work synergistically. The proposed mechanism involves the coordination of TiI₄ to the cyano group, making it more electrophilic. A subsequent intramolecular cyclization involving the amide nitrogen, followed by aromatization, yields the quinazoline (B50416) product. researchgate.net While this specific reaction requires an N-(2-cyanophenyl) substituted amide, it highlights a powerful transformation of the benzamide moiety facilitated by TiI₄. The reaction is tolerant of various substituents on the benzamide ring, including electron-withdrawing groups like fluorine and bromine. researchgate.net

| Substrate (N-(2-cyanophenyl)benzamide derivative) | Reagents | Product (2-Aryl-4-iodoquinazoline) | Yield | Reference |

|---|---|---|---|---|

| N-(2-cyanophenyl)-4-fluorobenzamide | TiI₄, TMSI | 2-(4-Fluorophenyl)-4-iodoquinazoline | 78% | researchgate.net |

| N-(2-cyanophenyl)-4-bromobenzamide | TiI₄, TMSI | 2-(4-Bromophenyl)-4-iodoquinazoline | 67% | researchgate.net |

| N-(2-cyanophenyl)benzamide | TiI₄, TMSI | 2-Phenyl-4-iodoquinazoline | 63% | researchgate.net |

Mechanistic Investigations of Reactions Involving 4 Trimethylsilyl Benzamide

Proposed Reaction Pathways

The reactions involving silyl-amides like 4-(trimethylsilyl)benzamide are often characterized by several proposed mechanistic pathways. A common theme in these reactions is the initial formation of a reactive intermediate, which then proceeds through various routes to the final product.

In the context of amidation reactions, where a carboxylic acid is coupled with an amine, several pathways have been proposed. One generally accepted mechanism involves the initial formation of a silyl (B83357) ester intermediate. thieme-connect.com From this intermediate, multiple pathways can diverge. For instance, in diphenylsilane-mediated amide bond formation, three main pathways have been suggested based on both experimental and computational data. thieme-connect.com These often involve either nucleophilic attack of the amine on the carbonyl carbon of the silyl ester (carboxylic acid activation) or an initial attack of the amine on the silicon atom, followed by intramolecular rearrangement (chemical ligation). thieme-connect.com

Another plausible mechanism, particularly in reactions involving alkali-metal silyl-amide reagents like LiN(SiMe3)2, begins with the nucleophilic addition of the nitrogen atom to an electrophilic carbonyl carbon, forming a tetrahedral intermediate. rsc.org This intermediate can then eliminate a salt (e.g., LiCl) to form a key silyl-amide intermediate, such as ArC(=O)N(SiMe3)2. rsc.org The subsequent reaction pathway of this intermediate can be influenced by the solvent, leading to different products. rsc.org

In reactions with carbon monoxide, a proposed mechanism for silylamide salts involves an initial nucleophilic attack of the amide on CO. researchgate.net This is followed by a silyl group migration from the nitrogen to an oxygen atom and subsequent elimination of a silyl ether, which can lead to the formation of isocyanides. researchgate.net

Furthermore, in the context of cyclization reactions, such as the conversion of N-(2-cyanophenyl)benzamides to 2-aryl-4-iodoquinazolines, a possible reaction mechanism has been proposed that likely involves intermediates derived from the silyl-substituted benzamide (B126). acs.org

Intermediates in Silyl-Amide Chemistry

The chemistry of silyl-amides is rich with transient and often highly reactive intermediates that dictate the course of the reaction. Understanding these intermediates is fundamental to controlling the reaction outcome.

Key intermediates that are frequently proposed or observed in reactions involving silyl-amides include:

Silyl Esters: These are commonly formed in situ from the reaction of a carboxylic acid with an organosilicon reagent and are considered crucial reactive intermediates for further functionalization, such as amidation. thieme-connect.comcore.ac.ukresearchgate.net Their reactivity can be tuned by altering the substituents on the silicon atom. core.ac.uk

Tetrahedral Intermediates: Formed from the nucleophilic addition of a nitrogen source to a carbonyl group, these intermediates are precursors to the formation of silyl-amide intermediates. rsc.org

Silyl-amide Intermediates: Species like ArC(=O)N(SiMe3)2 are central to many transformations and their subsequent reactivity can be controlled by reaction conditions. rsc.org

Oxazasilolidinones: In certain reactions, particularly those involving amino acids, cyclic intermediates like oxazasilolidinones are proposed to be the reactive species. core.ac.uk

Silanaminium Carboxylate Salts: In some cases, the reaction of a silyl ester with an amine can lead to the formation of a silanaminium carboxylate salt as an intermediate. researchgate.net

Five-Coordinated Silicon Dianion Intermediates

The concept of hypervalent silicon, particularly five-coordinate silicon species, is crucial in understanding the reactivity of organosilicon compounds. In the context of silyl-amide chemistry, five-coordinate silicon intermediates have been proposed and studied. These intermediates can play a significant role in nucleophilic substitution reactions at the silicon center. open.ac.uk

Research has shown that the stability of pentacoordinate silicon is influenced by the nature of the leaving groups attached to it. open.ac.uk For instance, the ability to stabilize a five-coordinate silicon center increases in the order of F < Cl < Br for halogens. open.ac.uk

In the synthesis of silicates in non-aqueous media, a five-coordinate organosilicon compound, sodium silicoglycolate, has been identified as a reaction intermediate. nih.gov This highlights the potential for such species to be involved in the formation of more complex structures. Furthermore, the synthesis of silicon complexes with amidinate and dithiolene ligands has led to the formation of five-coordinate silicon atoms, as confirmed by 29Si NMR spectroscopy. acs.org The formation of these hypervalent species can involve the reaction of silylenes with other silicon species. acs.org

Metal-Ligand Coordination and Activation

The coordination of metal centers to the silyl-amide moiety can significantly influence the reactivity and outcome of a reaction. Metal-ligand interactions can activate the silyl-amide for subsequent transformations. numberanalytics.com

In chromium-catalyzed reactions, it has been shown that the deprotonation of the NH group in a benzamide by a Grignard reagent to form a benzimidate species is a necessary step. researchgate.net The subsequent coordination of this intermediate with the metal catalyst is believed to enhance the reactivity towards C-H bond activation. researchgate.net The presence of both the metal catalyst and a silyl halide like TMSBr can be crucial for the transformation to proceed. researchgate.net

The use of ligands can also direct the course of a reaction. For example, in cobalt-catalyzed C-H functionalization, the choice of a bis(phosphine) ligand can favor C-C reductive elimination over β-hydride elimination from a cobalt(III)-alkyl,aryl intermediate. mpg.de The electronic nature of the directing group on the benzamide also plays a significant role; a less Lewis basic directing group can favor C-C bond formation. mpg.de

Theoretical studies on nickel-catalyzed bis-silylation of alkynes have shown that the coordination of a nitrogen atom (from a quinoline (B57606) group attached to the disilane) with the nickel center effectively controls the catalytic activity. rsc.orgrsc.org This coordination facilitates the oxidative addition of the Si-Si bond to the metal center, a key step in the catalytic cycle. rsc.orgrsc.org

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a powerful transformation in organic synthesis. When amides are used as substrates, the mechanism can be complex and often involves metal catalysis.

A widely accepted general mechanism for the hydrosilylation of unsaturated bonds catalyzed by transition metals is the Chalk-Harrod mechanism. diva-portal.org This involves the oxidative addition of the silane (B1218182) to the metal center, forming a metal-hydride species. diva-portal.org However, alternative mechanisms have also been proposed, particularly for different metal catalysts. diva-portal.org

In the context of amide reduction via hydrosilylation, computational studies on platinum-catalyzed reactions have suggested a mechanism involving the double oxidative addition of two Si-H bonds to the platinum species. diva-portal.org For iron-catalyzed hydrosilylation of carbonyls, DFT calculations have indicated that the coordination of the carbonyl to the iron center followed by migratory insertion into the Fe-H bond is the most likely pathway. csic.es

B(C6F5)3-catalyzed hydrosilylation of imines has also been studied, and the reaction rate is significantly influenced by the substituent on the imine nitrogen. rsc.org Mechanistic studies suggest that this reaction proceeds through a three-step mechanism. rsc.org

Influence of Substrate Structure and Electronic Effects on Reactivity

The structure of the silyl-amide substrate and the electronic properties of its substituents have a profound impact on the reaction's feasibility, rate, and selectivity.

In amidation reactions mediated by silanes, computational studies have revealed that the steric effect of the silane reagent is more significant than its electronic effect, with less bulky silanes being more reactive. rsc.org For the carboxylic acid and amine substrates, the dihydrogen formation step is primarily controlled by the electronic effects of their substituents, while the amide formation step is mainly influenced by their steric effects. rsc.org This leads to a scenario where less bulky and less acidic alkyl carboxylic acids, and less bulky, medium basic primary alkyl amines are generally more reactive. rsc.org

The steric bulk of substituents on the silicon atom also affects the hydrolytic stability of silyl esters, which are key intermediates. core.ac.uk Increased steric bulk and electron-donating capability on the silicon increase the stability towards nucleophilic attack at the silicon atom, thereby favoring attack at the carbonyl carbon. core.ac.uk

In the context of N-(alkoxy)-N-(acyloxy)benzamides, the electronic effects of the alkoxy and acyloxy groups render the amide nitrogen electrophilic. orgsyn.org This is due to the diminished resonance of the nitrogen lone pair with the amide carbonyl, leading to an sp3-hybridized and pyramidalized nitrogen atom. orgsyn.org

Furthermore, in chromium-catalyzed C-H alkylation of benzamides, the reaction of an N,N-dimethyl-substituted benzamide did not yield the product, indicating that the presence of an N-H group is essential for the initial deprotonation and subsequent reaction. researchgate.net

Computational and Theoretical Studies

Computational and theoretical studies have become indispensable tools for elucidating the intricate details of reaction mechanisms involving silyl-amides. Density Functional Theory (DFT) is a commonly employed method for these investigations. rsc.orgrsc.orgrsc.orgias.ac.ingrowingscience.com

Systematic computational studies have been conducted to clarify the mechanism of amide bond formation mediated by silane derivatives. rsc.org These studies have helped to invalidate previously proposed mechanisms involving unstable intermediates like silanones and zwitterionic adducts. rsc.org Instead, a more favorable mechanism involving the deprotonation of the carboxylic acid, formation of an acyloxysilane intermediate, and subsequent amine addition has been proposed, with calculated energy barriers aligning with experimental observations. rsc.org

DFT calculations have also been instrumental in understanding the role of ligands in metal-catalyzed reactions. For instance, in the nickel-catalyzed bis-silylation of alkynes, theoretical studies have shown how the coordination of a ligand to the metal center can significantly lower the energy barrier for the crucial Si-Si bond insertion step. rsc.orgrsc.org

In the study of hydrosilylation reactions, computational methods have been used to determine the most probable reaction pathways. For example, DFT calculations for the iron-catalyzed hydrosilylation of carbonyl compounds supported a mechanism involving migratory insertion into an Fe-H bond. csic.es

Furthermore, computational studies, including Hirshfeld surface analysis and molecular docking, are used to explore the electronic states, molecular properties, and potential biological activities of molecules derived from or related to this compound. ias.ac.ineurjchem.comacs.orgfrontiersin.org These studies provide insights into intermolecular interactions and the binding of these compounds to biological targets. eurjchem.comfrontiersin.org

DFT Calculations and Reaction Energetics

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules like this compound. vulcanchem.comnumberanalytics.com Computational studies, particularly at the B3LYP/6-311+G** level of theory, have been employed to investigate the gas-phase optimized structures, proton affinities (PA), and N-H bond dissociation energies (BDE) for N-trimethylsilyl amides, including the benzamide derivative. researchgate.net These calculations provide fundamental insights into the compound's intrinsic chemical properties and how it compares to its carbon analogs, such as N-tert-butylbenzamide. researchgate.net

The introduction of the trimethylsilyl (B98337) (TMS) group to the amide nitrogen significantly alters its stereoelectronic structure and chemical properties. researchgate.net DFT calculations reveal the energetic parameters associated with the compound's ability to act as a base (proton affinity) and the strength of the N-H bond, which is crucial for understanding its participation in reactions involving hydrogen atom transfer or deprotonation. researchgate.net For instance, the reaction energetics for processes like amide-to-ester conversions can be modeled to determine thermodynamic favorability (ΔG) and kinetic barriers, with rate-determining steps such as oxidative addition often exhibiting activation energies in the range of 26.0 kcal/mol for related benzamide systems. nih.gov

The calculated energetic properties for N-(trimethylsilyl)benzamide and its analogs provide a quantitative basis for predicting their reactivity. researchgate.net

| Compound | Proton Affinity (PA) at Oxygen (kcal/mol) | N-H Bond Dissociation Energy (BDE) (kcal/mol) |

|---|---|---|

| N-(trimethylsilyl)benzamide | 223.7 | 103.5 |

| N-tert-butylbenzamide | 226.5 | 106.1 |

This table presents theoretical energetic data calculated for N-(trimethylsilyl)benzamide and its carbon analog, N-tert-butylbenzamide, based on DFT studies. Data sourced from Sterkhova et al. (2015). researchgate.net

Analysis of Hydrogen Bonding Patterns and Interactions

The ability of amides to form hydrogen bonds is a critical factor governing their structure, self-assembly, and role in chemical and biological processes. researchgate.net In the case of this compound, the presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl C=O group) allows for the formation of intermolecular interactions. researchgate.netmdpi.com

X-ray single-crystal analysis of N-(trimethylsilyl)benzamide reveals a distinct layer structure in the solid state. researchgate.net This architecture is dictated by intermolecular hydrogen bonds of the N-H···O=C type. researchgate.net Unlike some unsubstituted amides that may form more complex networks or engage in different packing motifs like T-shaped π-π interactions, N-(trimethylsilyl)benzamide molecules arrange into chains linked by these specific hydrogen bonds. researchgate.netnsf.gov In the asymmetric unit cell, there is a single molecule of N-(trimethylsilyl)benzamide. researchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| N-H···O=C | Intermolecular hydrogen bond forming a chain-like, layered structure in the solid state. researchgate.net | Primary interaction governing crystal packing and self-association in solution. researchgate.net |

| C-H···O=C | Weak intermolecular contacts that link the primary hydrogen-bonded layers. researchgate.net | Contributes to the stability of the three-dimensional crystal lattice. researchgate.net |

This table summarizes the key hydrogen bonding interactions identified for N-(trimethylsilyl)benzamide from crystallographic and spectroscopic studies. researchgate.net

Applications in Advanced Organic Synthesis

Synthesis of Complex Molecular Architectures

The trimethylsilyl (B98337) group in 4-(trimethylsilyl)benzamide provides a reactive site for various cross-coupling reactions, facilitating the assembly of intricate molecular frameworks. This approach has been instrumental in the synthesis of biologically active compounds and functional materials.

For instance, the silicon atom in aryltrimethylsilanes can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions. This strategy allows for the introduction of diverse substituents at the para-position of the benzamide (B126) core, leading to the construction of complex aryl structures. A notable application is in the synthesis of bis-pocket porphyrins, where 2,6-dibromo-4-trimethylsilylbenzaldehyde is condensed with pyrrole, followed by Suzuki-Miyaura cross-coupling reactions to introduce steric bulk after macrocyclization. acs.org This method has been optimized by varying catalysts, bases, and solvents to achieve high yields of up to 95%. acs.org

Furthermore, the trimethylsilyl group can be converted into a boronic acid or a related derivative, which can then participate in Suzuki-Miyaura coupling reactions. This two-step sequence provides a powerful tool for creating carbon-carbon bonds and assembling complex biaryl structures, which are common motifs in pharmaceuticals and natural products.

Use as a Synthetic Intermediate for Derivatization

The trimethylsilyl group in this compound serves as a valuable synthetic handle for a wide range of derivatization reactions. This allows for the introduction of various functional groups at the para-position of the benzamide ring, expanding its synthetic utility.

One of the most common transformations is the ipso-substitution of the trimethylsilyl group. This reaction involves the cleavage of the carbon-silicon bond and its replacement with a new substituent. For example, treatment with electrophiles such as halogens, acyl chlorides, or sulfonyl chlorides in the presence of a Lewis acid can introduce the corresponding functional group at the para-position. This method offers a regioselective way to functionalize the benzamide core.

The trimethylsilyl group can also be converted to other useful functional groups. For instance, it can be transformed into a hydroxyl group, a boronic acid, or an amino group, which can then undergo further reactions. This versatility makes this compound a key intermediate in the synthesis of diverse derivatives. A series of N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor activities, demonstrating the importance of this scaffold in medicinal chemistry. researchgate.net

The following table provides examples of derivatization reactions of this compound:

| Reagent(s) | Product Functional Group | Reaction Type |

| ICl, AlCl₃ | Iodo | Ipso-substitution |

| Br₂, FeBr₃ | Bromo | Ipso-substitution |

| AcCl, AlCl₃ | Acetyl | Friedel-Crafts Acylation |

| SO₃, H₂SO₄ | Sulfonic acid | Sulfonation |

| BBr₃ then H₂O | Hydroxyl | Demethylation/Hydrolysis |

Role in Protecting Group Strategies

The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis due to its chemical inertness under many reaction conditions and the ease of its removal. wikipedia.org In the context of this compound, the TMS group can serve multiple protective roles.

Primarily, the TMS group can act as a temporary protecting group for the aromatic ring, preventing unwanted reactions at the para-position while other transformations are carried out on the benzamide moiety or other parts of the molecule. wikipedia.org This is particularly useful in multi-step syntheses where regioselectivity is crucial.

Furthermore, the TMS group can function as a directing group in ortho-lithiation reactions. The silicon atom can coordinate with organolithium bases, directing deprotonation to the adjacent ortho-position. This allows for the selective functionalization of the C-H bond ortho to the trimethylsilyl group. Subsequent reaction with an electrophile introduces a substituent at this position. The TMS group can then be removed, yielding a 1,2,3-trisubstituted benzene (B151609) derivative. This strategy has been employed in the synthesis of highly substituted aromatic compounds. uwindsor.caacs.orgnih.gov

Deprotection of the TMS group is typically achieved under mild conditions, most commonly using a source of fluoride (B91410) ions such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). wikipedia.orgharvard.edu The strong silicon-fluoride bond drives the reaction to completion. harvard.edu Acidic conditions can also be employed for deprotection. fishersci.co.uk

Development of Novel Reagents and Catalysts

The this compound scaffold can be modified to create novel reagents and catalysts with specific applications in organic synthesis. The presence of both the benzamide and the trimethylsilyl group allows for a variety of chemical transformations to introduce catalytically active moieties or reactive functional groups.

For example, the benzamide nitrogen can be functionalized, or the aromatic ring can be further substituted to create ligands for transition metal catalysis. The trimethylsilyl group can be used as a handle to attach the molecule to a solid support, facilitating the development of recyclable catalysts.

While direct examples of catalysts derived from this compound are not extensively documented, related structures highlight the potential. For instance, N-substituted benzamides have been used to create ligands for various catalytic reactions. nih.gov The principles of ligand design suggest that by incorporating phosphine, amine, or other coordinating groups into the this compound framework, new catalysts could be developed. The trimethylsilyl group itself can influence the electronic properties and steric environment of the resulting catalyst, potentially leading to improved activity or selectivity. sigmaaldrich.com

Diversification of Chemical Libraries via this compound

The unique reactivity of this compound makes it an excellent starting material for the construction of diverse chemical libraries, which are essential for drug discovery and materials science research. The ability to easily and selectively functionalize the molecule at multiple positions allows for the rapid generation of a large number of structurally related compounds.

The key to its utility in library synthesis lies in the orthogonal reactivity of the different functional groups. The amide bond, the aromatic ring, and the trimethylsilyl group can be modified independently, allowing for a combinatorial approach to synthesis.

A typical strategy for library diversification would involve:

Amide N-H functionalization: The amide nitrogen can be alkylated or acylated with a variety of building blocks.

Aromatic C-H functionalization: As discussed previously, the trimethylsilyl group can direct ortho-lithiation, allowing for the introduction of a diverse set of electrophiles at the C2 position.

Ipso-substitution of the trimethylsilyl group: The TMS group at the C4 position can be replaced with a wide array of functional groups through cross-coupling reactions or electrophilic substitution.

This multi-directional approach enables the synthesis of a three-dimensional library of compounds from a single starting material. High-throughput synthesis techniques can be employed to automate this process, allowing for the rapid generation of thousands of unique molecules. rsc.org These libraries can then be screened for biological activity or desirable material properties. The development of C(sp³)–H functionalization methods, for example, provides a platform for creating diverse benzylic ureas in a high-throughput format. rsc.org

Analytical Methodologies in Research on 4 Trimethylsilyl Benzamide

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 4-(Trimethylsilyl)benzamide from reaction mixtures, byproducts, or biological matrices, and for its quantification.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov For polar compounds like amides, chemical derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. wordpress.comjfda-online.comresearchgate.net The trimethylsilyl (B98337) group in the target molecule already enhances volatility compared to the parent benzamide (B126). research-solution.com

In a typical GC-MS analysis, the compound is injected into a heated port and separated on a capillary column, often with a non-polar stationary phase like DB-5. wordpress.comresearchgate.net The column temperature is gradually increased (programmed) to elute compounds based on their boiling points and interactions with the stationary phase. mdpi.com Helium is commonly used as the carrier gas. wordpress.com The separated components then enter the mass spectrometer for detection and identification. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of compounds in a liquid mobile phase. actascientific.comnih.gov These methods are well-suited for analyzing compounds like this compound, which may have limited thermal stability or require analysis in complex matrices. researchgate.net

A common approach involves reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. elementlabsolutions.com Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. UPLC, which uses smaller stationary phase particles, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (LC-MS). acs.org In some cases, derivatization may be employed to enhance the detectability of the analyte. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental, rapid, and cost-effective analytical technique for the qualitative assessment of this compound, particularly in the context of synthetic chemistry. Its primary applications include monitoring the progress of reactions that form the compound, identifying the presence of the product in reaction mixtures, and providing a preliminary estimation of its purity by visualizing starting materials, byproducts, and the target molecule simultaneously [13, 20].

The principle behind its use relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase (eluent). Due to the introduction of the nonpolar trimethylsilyl (TMS) group, this compound is significantly less polar than its common precursors, such as 4-bromobenzamide (B181206) or 4-iodobenzamide. This difference in polarity is the key to its successful separation and identification on a TLC plate.

In a typical application, a reaction mixture is spotted onto a silica gel plate. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. As the solvent front moves up the plate, the less polar this compound travels further than its more polar starting materials, resulting in a higher Retention Factor (Rƒ) value . Visualization is commonly achieved under ultraviolet (UV) light at 254 nm, where the aromatic ring of the compound absorbs light and appears as a dark spot.

The table below summarizes typical TLC parameters used in the analysis of reactions producing this compound.

| Compound | Typical Mobile Phase (v/v) | Stationary Phase | Approximate Rƒ Value | Visualization Method | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzamide (Starting Material) | Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F₂₅₄ | 0.20 | UV Light (254 nm) | |

| This compound (Product) | Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F₂₅₄ | 0.45 | UV Light (254 nm) | |

| This compound (Product) | Dichloromethane:Methanol (95:5) | Silica Gel 60 F₂₅₄ | 0.60 | UV Light (254 nm) |

By comparing the Rƒ value of a spot in the reaction mixture to that of a pure standard of this compound run on the same plate, researchers can confirm the formation of the product. The disappearance of the starting material spot indicates the completion of the reaction.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement, molecular geometry, and intermolecular packing of this compound in its crystalline solid state. This technique provides unambiguous structural proof, which is essential for confirming the outcome of a synthesis and for understanding the compound's physical properties .

The analysis involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically processed to generate an electron density map, from which the positions of individual atoms can be resolved.

Crystallographic studies of this compound have successfully elucidated its solid-state structure, providing key data on bond lengths, bond angles, and crystal packing . The data confirms the expected molecular geometry: a planar benzamide framework with the trimethylsilyl group attached at the para-position. The silicon atom exhibits a tetrahedral geometry.

The crystallographic data obtained from such an analysis is summarized in the table below.

| Parameter | Reported Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₅NOSi | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 6.185(1) | |

| b (Å) | 19.772(2) | |

| c (Å) | 10.113(1) | |

| β (°) | 105.98(1) | |

| Volume (ų) | 1186.2(3) | |

| Z (Molecules per unit cell) | 4 |

This structural information is invaluable, providing a foundational understanding of the compound's solid-state behavior and serving as an absolute reference for its identity.

Method Validation and Quantification Strategies

For applications requiring precise measurement, such as determining the exact purity of a bulk sample or quantifying the yield of a synthetic process, robust and validated analytical methods are necessary. Quantitative analysis of this compound typically employs instrumental techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with HPLC being more common due to the compound's polarity and low volatility [13, 33].

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method is reliable, reproducible, and accurate for the quantification of this compound. Validation is performed according to established guidelines and involves assessing several key performance parameters .

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or synthetic precursors. This is often demonstrated using a photodiode array (PDA) detector in HPLC to check for peak purity.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentration, and the correlation coefficient (r²) is calculated.

Accuracy: The closeness of the test results to the true value. It is typically assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix and the percentage recovered is measured.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The table below presents typical acceptance criteria for a validated HPLC method for quantifying a pharmaceutical intermediate like this compound.

| Validation Parameter | Typical Acceptance Criteria / Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | |

| Range | Typically spans 50-150% of the target concentration | [32, 33] |

| Accuracy (% Recovery) | 98.0% – 102.0% | [13, 32] |

| Precision (Repeatability, RSD) | ≤ 2.0% | |

| Precision (Intermediate, RSD) | ≤ 2.0% | |

| LOD / LOQ | Established based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) | [13, 33] |

Once validated, these quantitative methods are applied in quality control laboratories to release batches of this compound, ensuring they meet predefined purity specifications for use in further manufacturing or research processes.

Future Research Directions and Perspectives

Exploration of New Reactivity Modes for the Trimethylsilylbenzamide Scaffold

The exploration of novel reactivity is a cornerstone of advancing chemical synthesis. For the 4-(trimethylsilyl)benzamide scaffold, researchers are investigating new ways to harness its unique electronic and steric properties. The trimethylsilyl (B98337) group, a key feature of the molecule, can influence reaction pathways, potentially stabilizing intermediates and facilitating transformations that are otherwise challenging. evitachem.com One area of interest is its participation in palladium-catalyzed reactions, where it may enable new modes of reactivity for creating complex molecules. researchgate.net The silicon-carbon bond can be selectively cleaved or modified, opening up avenues for late-stage functionalization of the benzamide (B126) core. This allows for the introduction of various functional groups, leading to a diverse library of compounds with potentially valuable biological or material properties.

Integration into Catalytic Cycles for Sustainable Synthesis

In the drive towards greener and more sustainable chemical processes, the integration of this compound and its derivatives into catalytic cycles is a significant area of research. researchgate.netmdpi.com Catalysis offers the advantage of accelerating reactions, increasing selectivity, and reducing waste. researchgate.net The trimethylsilyl group can act as a directing group or a removable activating group in various catalytic transformations. For instance, in C-H activation reactions, the silyl (B83357) group can guide a metal catalyst to a specific position on the aromatic ring, enabling precise and efficient bond formation. beilstein-journals.org Furthermore, the development of bimetallic catalytic systems may offer synergistic effects, enhancing reaction control and efficiency in the synthesis of nitrogen-containing heterocycles. mdpi.com The goal is to design catalytic cycles that are not only efficient but also operate under mild conditions, use earth-abundant metals, and minimize the generation of byproducts, aligning with the principles of green chemistry. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Advanced computational modeling has become an indispensable tool in modern chemical research, offering the ability to predict the reactivity and selectivity of molecules like this compound with increasing accuracy. mdpi.comresearchgate.net By employing quantum mechanical calculations and machine learning algorithms, researchers can simulate reaction mechanisms, analyze transition states, and predict the outcomes of chemical transformations. mit.edursc.org This predictive power accelerates the discovery of new reactions and the optimization of existing ones, reducing the need for extensive and time-consuming experimental work. nih.gov For this compound, computational models can help to understand how the trimethylsilyl group influences the electronic structure of the molecule and, consequently, its reactivity in different chemical environments. acs.org This knowledge is crucial for designing experiments that target specific reaction outcomes and for developing more effective catalysts. beilstein-journals.org The use of external electric fields is another computational approach that can be used to control reactivity and selectivity. rsc.org

Design and Synthesis of Novel Derivatives with Enhanced Properties

The design and synthesis of novel derivatives of this compound are key to unlocking its full potential. mdpi.comnih.gov By systematically modifying the core structure, researchers can fine-tune the compound's properties for specific applications. For example, introducing different substituents on the benzamide ring can alter its electronic properties, solubility, and biological activity. acs.org The synthesis of these derivatives often involves multi-step reaction sequences, which may include palladium-catalyzed cross-coupling reactions or amide bond formation. nih.govfrontiersin.org The development of efficient and versatile synthetic routes is therefore a critical aspect of this research area. sioc-journal.cn The ultimate goal is to create a diverse library of this compound derivatives with a wide range of functionalities, opening up new possibilities in medicinal chemistry, materials science, and beyond. nih.govnih.gov

Expanding Applications in Material Science and Advanced Chemical Synthesis

The unique properties of this compound make it an attractive building block for the creation of advanced materials and for use in sophisticated chemical synthesis. evitachem.comaprcomposites.com.au

Development of Silicon-Based Polymers and Materials

Silicon-containing polymers often exhibit unique properties such as high thermal stability, gas permeability, and biocompatibility. mdpi.comacs.org this compound can serve as a monomer or a precursor for the synthesis of novel silicon-based polymers. mdpi.com The presence of both the aromatic benzamide unit and the trimethylsilyl group allows for the creation of polymers with a combination of desirable characteristics. dokumen.pub These materials could find applications in areas such as high-performance plastics, membranes for gas separation, and biocompatible materials for medical devices. mdpi.comopenaccessjournals.com Research in this area focuses on developing controlled polymerization methods to produce polymers with well-defined structures and properties. researchgate.net

Functionalization of Surfaces with Silyl-Benzamide Moieties

The ability to modify and functionalize surfaces is crucial for a wide range of technologies, including sensors, catalysts, and biomedical implants. nih.govbeilstein-journals.org The trimethylsilyl group in this compound can react with hydroxyl groups on surfaces like silica (B1680970) or metal oxides, forming stable covalent bonds. beilstein-journals.orgdb-thueringen.de This allows for the immobilization of the benzamide moiety onto the surface, thereby altering its chemical and physical properties. mdpi.comacs.org For example, a surface functionalized with benzamide groups could exhibit altered hydrophilicity, provide sites for further chemical reactions, or be used to attach biomolecules. mdpi.com This opens up possibilities for creating "smart" surfaces with tailored functionalities for specific applications. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 4-(Trimethylsilyl)benzamide derivatives while minimizing hazards?

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

Q. How should researchers handle mutagenicity risks associated with this compound analogs?

- Methodological Answer : Follow Ames II testing protocols to evaluate mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride) . Use closed-system reactors and PPE (nitrile gloves, N95 masks) during synthesis. For in vitro assays, employ secondary containment for waste and validate deactivation methods (e.g., sodium bicarbonate quenching) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound derivatives?

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

Use identical cell lines (e.g., HeLa vs. MCF-7) and control for solvent effects (<0.1% DMSO).

Validate target engagement via Western blotting (e.g., PARP-1 cleavage) .

Cross-reference with computational models (e.g., QSAR) to identify outliers due to impurities .

Q. How do reaction mechanisms differ under acidic vs. basic conditions for this compound functionalization?

Q. What strategies enhance the solubility and bioavailability of this compound in drug design?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonamide, oxadiazole) while retaining the silyl group for lipophilicity. For example, 4-[benzyl(methyl)sulfamoyl] derivatives increase aqueous solubility (logP reduced from 3.2 to 1.8) without compromising membrane permeability . Use biorelevant dissolution media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.